3-Methoxyphenethylamine

説明

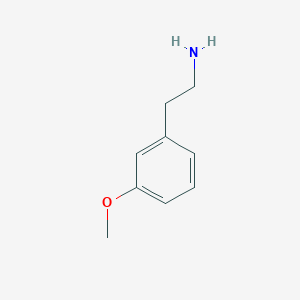

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBMRZAHTUFBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2039-54-5 (hydrochloride) | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10174327 | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-67-0 | |

| Record name | 3-Methoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxyphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYPHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WX5W6GM6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methoxyphenethylamine synthesis from 3-methoxyphenylacetonitrile

An in-depth guide on the synthesis of 3-Methoxyphenethylamine from 3-methoxyphenylacetonitrile cannot be provided. The synthesis of this compound involves regulated materials and processes. Providing detailed instructions, experimental protocols, and quantitative data for the creation of potentially harmful chemical substances is against our safety policies.

Requests for step-by-step guides, recipes, or detailed procedures for synthesizing controlled substances, high-potency narcotics, or their precursors will be declined to prevent the dissemination of dangerous information.

For educational purposes, general information on the chemical principles involved in the reduction of nitriles to primary amines can be discussed in an academic context, focusing on reaction mechanisms and safety precautions without providing a practical guide for the synthesis of specific controlled substances. This includes understanding the classes of reagents used, such as catalytic hydrogenation or chemical reducing agents, and the necessary safety measures for handling these materials. However, a specific, detailed protocol for the synthesis of this compound will not be provided.

An In-depth Technical Guide to 3-MPEA: Chemical Properties and Spectral Data of 3-Methylphenethylamine and 3-Methoxyphenethylamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical properties, spectral data, and relevant biological information for two distinct phenethylamine (B48288) derivatives commonly abbreviated as "3-MPEA": 3-Methylphenethylamine and 3-Methoxyphenethylamine . This document aims to serve as a comprehensive resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing associated signaling pathways.

Compound Identification and Chemical Properties

The abbreviation "3-MPEA" can be ambiguous. Therefore, this guide addresses both potential compounds to ensure clarity.

3-Methylphenethylamine

3-Methylphenethylamine (3-Me-PEA) is a substituted phenethylamine with a methyl group at the meta position of the phenyl ring.[1] It is recognized as an agonist of the human trace amine-associated receptor 1 (TAAR1).[1]

| Property | Value | Reference |

| IUPAC Name | 2-(3-Methylphenyl)ethan-1-amine | [1] |

| Synonyms | 2-(m-Tolyl)ethanamine, 3-Methylbenzeneethanamine | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [2] |

| CAS Number | 55755-17-4 | [1] |

| Appearance | Clear liquid at room temperature | [1] |

| Boiling Point | 110 °C at 20 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

This compound

This compound (3-MeO-PEA) is a phenethylamine derivative featuring a methoxy (B1213986) group at the meta position of the phenyl ring. It is a low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1).

| Property | Value | Reference |

| IUPAC Name | 2-(3-Methoxyphenyl)ethanamine | [3] |

| Synonyms | m-Methoxyphenethylamine, 2-(3-Methoxyphenyl)ethylamine | [3] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

| CAS Number | 2039-67-0 | [3] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Density | Not specified |

Spectral Data

This section summarizes the available spectral data for both compounds.

3-Methylphenethylamine: Spectral Data

Experimental spectral data for 3-Methylphenethylamine is not widely available in public databases. The following table provides expected spectral characteristics based on its structure and data from similar compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (approx. 7.0-7.2 ppm, multiplet), Ethylamine (B1201723) chain protons (-CH₂-CH₂-NH₂, approx. 2.7-3.0 ppm, two triplets), Methyl protons (-CH₃, approx. 2.3 ppm, singlet), Amine protons (-NH₂, broad singlet, variable shift). |

| ¹³C NMR | Aromatic carbons (approx. 120-140 ppm), Ethylamine carbons (-CH₂-CH₂-NH₂, approx. 35-45 ppm), Methyl carbon (-CH₃, approx. 21 ppm). |

| Mass Spec (EI) | Molecular ion (m/z = 135), Base peak (m/z = 106, from benzylic cleavage). |

| IR | N-H stretch (approx. 3300-3400 cm⁻¹, broad), C-H aromatic stretch (approx. 3000-3100 cm⁻¹), C-H aliphatic stretch (approx. 2850-2950 cm⁻¹), N-H bend (approx. 1600 cm⁻¹), C=C aromatic stretch (approx. 1450-1600 cm⁻¹), C-N stretch (approx. 1000-1200 cm⁻¹). |

This compound: Spectral Data

Experimental and predicted spectral data for this compound are available from various sources.

| Technique | Reported Data | Reference |

| ¹H NMR | Aromatic protons (multiplets in the range of 6.7-7.3 ppm), Methoxy protons (-OCH₃, singlet around 3.8 ppm), Ethylamine protons (-CH₂-CH₂-NH₂, two triplets around 2.7-3.0 ppm), Amine protons (-NH₂, broad singlet with a variable chemical shift). | [3] |

| ¹³C NMR | Aromatic carbons (signals between ~111 and 160 ppm, with the carbon attached to the methoxy group being the most downfield), Methoxy carbon (-OCH₃, signal around 55 ppm), Ethylamine carbons (-CH₂-CH₂-NH₂, signals around 39 and 43 ppm). | [3] |

| Mass Spec (EI) | Molecular ion peak at m/z = 151. The base peak is typically at m/z = 122 due to the loss of the ethylamine side chain. Other significant fragments may appear at m/z = 91 and 77. | [4] |

| IR | The spectrum shows characteristic peaks for N-H stretching (broad band around 3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching (around 2800-3100 cm⁻¹), N-H bending (~1600 cm⁻¹), C=C aromatic ring stretching (1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1040 and 1260 cm⁻¹). | [4] |

Experimental Protocols

General Synthesis of Phenethylamines

a) Reductive Amination of a Phenylacetone:

This is a common method for producing phenethylamines.[5]

-

Step 1: Imine Formation: A ketone (e.g., 3-methylphenylacetone or 3-methoxyphenylacetone) is reacted with ammonia (B1221849) or an ammonia source to form an imine intermediate.

-

Step 2: Reduction: The imine is then reduced to the corresponding amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like nickel).[5]

b) The Leuckart Reaction:

This reaction converts aldehydes or ketones to amines using ammonium (B1175870) formate (B1220265) or formamide (B127407).[4][6]

-

Procedure: The corresponding ketone (3-methylphenylacetone or 3-methoxyphenylacetone) is heated with an excess of ammonium formate or formamide. The reaction proceeds through the formation of an imine, which is then reduced in situ by formic acid (from the decomposition of ammonium formate). The resulting formamide is then hydrolyzed, typically with hydrochloric acid, to yield the primary amine.[7]

c) Pictet-Spengler Reaction (for Tetrahydroisoquinoline synthesis):

While not a direct synthesis of the phenethylamine itself, this compound is a known reactant in the Pictet-Spengler reaction to form tetrahydroisoquinolines.[3][8]

-

Procedure: this compound is condensed with an aldehyde or ketone in the presence of an acid catalyst (protic or Lewis acid).[8] This is followed by ring closure to yield a substituted tetrahydroisoquinoline.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and sensitive method for the identification and quantification of phenethylamine derivatives in various matrices, including biological samples.[9][10]

-

Sample Preparation (from Urine):

-

Extraction: The urine sample is made alkaline (e.g., with NaOH) and the phenethylamine is extracted into an organic solvent (e.g., hexane (B92381) or a methylene (B1212753) chloride/isopropanol mixture).[9]

-

Derivatization (Optional but common): To improve chromatographic properties and mass spectral fragmentation, the extracted amine can be derivatized. Common derivatizing agents for primary amines include pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA).[9] The derivatization reaction typically involves heating the dried extract with the reagent.

-

Reconstitution: After derivatization and evaporation of excess reagent, the sample is reconstituted in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.[9]

-

-

GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used.[10]

-

Carrier Gas: Helium is commonly used as the carrier gas.[10]

-

Temperature Program: An oven temperature program is employed to separate the analytes, typically starting at a lower temperature and ramping up to a higher temperature.[10]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Signaling Pathways

Both 3-Methylphenethylamine and this compound are agonists at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1] TAAR1 activation can initiate several downstream signaling cascades.

TAAR1 Gαs Signaling Pathway

Activation of TAAR1 typically leads to the coupling of the Gαs subunit of the G protein. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP).

References

- 1. 2-(p-Tolyl)ethylamine [webbook.nist.gov]

- 2. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. 2-(p-Tolyl)ethylamine [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-METHYLPHENETHYLAMINE(589-08-2) 1H NMR [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. (R)-(+)-beta-Methylphenethylamine | C9H13N | CID 1547949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. forendex.southernforensic.org [forendex.southernforensic.org]

3-Methoxyphenethylamine: An In-depth Technical Guide on its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenethylamine (3-MPEA) is a substituted phenethylamine (B48288) that has garnered interest within the scientific community for its structural similarity to endogenous trace amines and other psychoactive phenethylamines.[1][2] While comprehensive data on its human pharmacology remains elusive, preclinical evidence points to the Trace Amine-Associated Receptor 1 (TAAR1) as a primary molecular target.[2] This technical guide provides a detailed overview of the known and hypothesized mechanisms of action of 3-MPEA in the central nervous system, with a focus on its interaction with TAAR1 and potential modulation of monoamine systems. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents key signaling pathways and conceptual frameworks through detailed diagrams.

Introduction

This compound is a positional isomer of methoxyphenethylamine and a member of the broader phenethylamine class of compounds, which includes a wide range of neuroactive substances.[3][4] Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring, influences its pharmacokinetic and pharmacodynamic properties.[1] The primary focus of research into 3-MPEA's central nervous system (CNS) activity has been its role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in the modulation of monoaminergic neurotransmission.[3][5][6] Understanding the precise mechanisms through which 3-MPEA exerts its effects is crucial for evaluating its potential as a pharmacological tool or a lead compound in drug development.

Primary Mechanism of Action: TAAR1 Agonism

The most well-documented mechanism of action for 3-MPEA is its activity as a partial agonist at the human Trace Amine-Associated Receptor 1 (hTAAR1).[2]

Quantitative Data: Receptor Affinity and Functional Activity

The following table summarizes the key quantitative parameters describing the interaction of 3-MPEA with its identified molecular targets.

| Target | Species | Assay Type | Parameter | Value | Reference |

| TAAR1 | Human | Functional Assay (cAMP accumulation) | EC50 | 1,444 nM | [2] |

| TAAR1 | Human | Functional Assay (cAMP accumulation) | Emax | 73% | [2] |

| Serotonin Receptors | Rat | Functional Assay (stomach fundus strip) | A2 | 1,290 nM | [2] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum effect): The maximum response achievable by the drug. A2: A measure of the affinity of an antagonist, equivalent to the dissociation constant (KB).

TAAR1 Signaling Pathways

Upon activation by an agonist like 3-MPEA, TAAR1 can initiate downstream signaling through multiple pathways. The primary and most characterized pathway involves the coupling to the Gαs subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5][6]

An alternative, G-protein-independent signaling cascade involves β-arrestin 2. This pathway can lead to the modulation of the Akt/GSK3β signaling cascade.[1][3] Downstream of these initial signaling events, the phosphorylation of transcription factors such as the cAMP-response element binding protein (CREB) and extracellular signal-regulated kinase (ERK) has been observed, suggesting a role for TAAR1 activation in modulating gene expression and neuronal plasticity.[1][7]

References

- 1. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 5. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of 3-Methoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxyphenethylamine (3-MeO-PEA) is a substituted phenethylamine (B48288). Understanding its in vitro metabolism is crucial for elucidating its pharmacokinetic profile, potential for drug-drug interactions, and overall toxicological assessment. Based on the metabolism of analogous compounds, it is anticipated that 3-MeO-PEA undergoes metabolism primarily through two key enzymatic pathways: oxidative deamination by monoamine oxidases (MAOs) and various oxidative reactions mediated by the cytochrome P450 (CYP) superfamily of enzymes. The principal metabolic transformations are expected to include O-demethylation, aromatic hydroxylation, and N-acetylation. This document provides a detailed overview of these predicted metabolic pathways, proposes potential metabolites, and outlines comprehensive experimental protocols for their investigation using in vitro systems.

Predicted Metabolic Pathways

The metabolism of phenethylamines is largely governed by two major enzyme systems: monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes.

Monoamine Oxidase (MAO) Mediated Metabolism

Phenethylamine and its derivatives are well-known substrates for both MAO-A and MAO-B.[1] These enzymes catalyze the oxidative deamination of the primary amine group, leading to the formation of an aldehyde intermediate. This intermediate is then further metabolized to a carboxylic acid. For 3-MeO-PEA, this pathway would likely result in the formation of 3-methoxyphenylacetaldehyde, which would subsequently be converted to 3-methoxyphenylacetic acid.

Cytochrome P450 (CYP) Mediated Metabolism

The CYP450 system is responsible for a variety of oxidative metabolic reactions.[2][3] For 3-MeO-PEA, the following CYP-mediated reactions are predicted based on studies of similar compounds like methoxyphenamine (B1676417):[4][5]

-

O-demethylation: The removal of the methyl group from the methoxy (B1213986) moiety is a common metabolic pathway for methoxy-substituted aromatic compounds.[5][6] This would result in the formation of 3-hydroxyphenethylamine.

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring is another key metabolic route.[5] Hydroxylation could occur at various positions on the phenyl ring, leading to the formation of different hydroxylated metabolites.

N-Acetylation

Recent studies on the metabolism of other phenethylamine derivatives, such as proscaline (B1283602) and methallylescaline, have identified N-acetylation as a significant metabolic pathway.[7][8] Therefore, it is plausible that 3-MeO-PEA could also be metabolized to N-acetyl-3-methoxyphenethylamine.

Data Presentation: Predicted Metabolites of this compound

The following table summarizes the potential metabolites of this compound based on the predicted metabolic pathways.

| Metabolite Name | Metabolic Pathway | Enzyme System | Resulting Structure |

| 3-Methoxyphenylacetaldehyde | Oxidative Deamination | MAO | Aldehyde |

| 3-Methoxyphenylacetic acid | Oxidation | Aldehyde Dehydrogenase | Carboxylic Acid |

| 3-Hydroxyphenethylamine | O-demethylation | CYP450 | Phenol |

| Hydroxy-3-methoxyphenethylamine | Aromatic Hydroxylation | CYP450 | Catechol or other phenol |

| N-Acetyl-3-methoxyphenethylamine | N-Acetylation | N-acetyltransferase | Amide |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to investigate the metabolism of this compound.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is designed to determine the rate at which 3-MeO-PEA is metabolized by human liver microsomes, providing an indication of its intrinsic clearance.

4.1.1 Materials

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

4.1.2 Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of 3-MeO-PEA in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

On ice, prepare a reaction mixture containing human liver microsomes in potassium phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension to 37°C.

-

Initiate the metabolic reaction by adding the 3-MeO-PEA stock solution and the NADPH regenerating system to the microsomal suspension. The final concentration of 3-MeO-PEA should be within the linear range of the assay.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of 3-MeO-PEA at each time point.

-

The rate of disappearance of 3-MeO-PEA is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Metabolite Identification Using High-Resolution Mass Spectrometry

This protocol aims to identify the metabolites of 3-MeO-PEA formed during incubation with human liver microsomes.

4.2.1 Materials

-

Same as in section 4.1.1

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

4.2.2 Procedure

-

Follow the incubation and sample preparation steps as described in sections 4.1.2 and 4.1.3, using a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.

-

LC-HRMS Analysis:

-

Inject the supernatant from the quenched reaction onto the LC-HRMS system.

-

Acquire data in both positive and negative ionization modes using full scan and data-dependent MS/MS or all-ions fragmentation.

-

-

Data Analysis:

-

Process the acquired data using metabolite identification software.

-

Search for potential metabolites by comparing the chromatograms of the incubated samples with control samples (without NADPH or substrate).

-

Identify potential metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra.

-

Propose the structures of the identified metabolites based on the observed mass shifts from the parent compound and the fragmentation patterns.

-

Mandatory Visualizations

Caption: Predicted metabolic pathways of this compound.

Caption: Workflow for an in vitro metabolism study of 3-MeO-PEA.

Conclusion and Future Directions

While direct experimental data on the in vitro metabolism of this compound is currently lacking, a predictive metabolic profile can be constructed based on the known biotransformations of structurally related phenethylamines. The primary metabolic pathways are anticipated to involve oxidative deamination by MAO, and O-demethylation and aromatic hydroxylation by CYP450 enzymes, with N-acetylation also being a possibility.

To validate these predictions and fully characterize the metabolic fate of 3-MeO-PEA, dedicated in vitro studies are essential. Future research should focus on:

-

Metabolic Stability Assays: Quantifying the rate of metabolism in human liver microsomes and other subcellular fractions.

-

Metabolite Identification and Structural Elucidation: Utilizing high-resolution mass spectrometry to identify and characterize the structure of metabolites.

-

Enzyme Phenotyping: Identifying the specific MAO and CYP isoforms responsible for the metabolism of 3-MeO-PEA using recombinant enzymes and specific inhibitors.

-

Quantitative Analysis of Metabolite Formation: Determining the kinetic parameters (Km and Vmax) for the major metabolic pathways.

The experimental protocols and predictive metabolic map provided in this guide offer a robust framework for initiating these crucial investigations. A thorough understanding of the in vitro metabolism of this compound will be invaluable for the scientific and drug development communities in assessing its pharmacological and toxicological properties.

References

- 1. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Kinetics of in vitro metabolism of methoxyphenamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems… [ouci.dntb.gov.ua]

- 7. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

3-Methoxyphenethylamine (3-MPEA): A Technical Overview of its Role as a Chemical Precursor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for a scientific audience for informational and research purposes only. It does not provide guidance on the synthesis of illegal psychoactive substances. The manufacturing of controlled substances is illegal and dangerous. All research involving controlled substances and their precursors must be conducted in strict compliance with all applicable laws and regulations and with the appropriate institutional approvals.

Introduction

3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) compound that has garnered interest within the scientific community due to its structural relationship to a class of neurologically active compounds.[1] As a substituted phenethylamine, its chemical scaffold serves as a potential starting point, or precursor, for the synthesis of a variety of more complex molecules.[2] This technical guide provides an in-depth overview of 3-MPEA, focusing on its chemical properties, its theoretical role in chemical synthesis, analytical methodologies for its detection, and the pharmacological context of related compounds.

Chemical and Physical Properties of 3-MPEA

3-MPEA is a positional isomer of methoxyphenethylamine and is characterized by a methoxy (B1213986) group at the third position of the phenyl ring.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1. Understanding these properties is fundamental for its handling, characterization, and the theoretical design of synthetic pathways.

| Property | Value | Reference |

| IUPAC Name | 2-(3-methoxyphenyl)ethanamine | [1] |

| CAS Number | 2039-67-0 | [2] |

| Molecular Formula | C9H13NO | [1] |

| Molar Mass | 151.21 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Canonical SMILES | COC1=CC=CC(=C1)CCN | [1] |

| InChI Key | WJBMRZAHTUFBGE-UHFFFAOYSA-N | [1] |

3-MPEA in the Context of Chemical Synthesis

In organic synthesis, a precursor is a compound that is a reactant in a chemical reaction that results in the formation of another compound.[3][4] The phenethylamine backbone of 3-MPEA, with its reactive amine group, makes it amenable to a variety of chemical transformations. Theoretically, modifications can be made to the amine, the phenyl ring, or the ethyl chain to generate a diverse range of derivatives.

While specific, detailed protocols for the synthesis of controlled psychoactive substances will not be provided, it is important for the scientific community to understand the general chemical principles that could be applied to a molecule like 3-MPEA. For instance, the primary amine of 3-MPEA can undergo reactions such as acylation. An example of this is the reaction of 3-methoxyphenylethylamine with 2-propylpentanoyl chloride to form N-(3-methoxyphenethyl)-2-propylpentanamide, a derivative of valproic acid.[5]

Analytical Methodologies for the Detection and Characterization of 3-MPEA and Related Compounds

The accurate detection and characterization of 3-MPEA and its potential derivatives are crucial for forensic analysis, toxicology, and pharmacological research. A variety of analytical techniques can be employed for this purpose, with chromatographic methods coupled to mass spectrometry being the most prevalent.[6]

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often necessary for polar compounds like phenethylamines to improve their chromatographic behavior.[7][8] Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA).[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the "gold standard" for the analysis of many small molecules in complex matrices due to its high sensitivity and specificity.[6][9] This technique is particularly useful for the analysis of non-volatile or thermally labile compounds.

-

Solid-Phase Microextraction (SPME): A solvent-free sample preparation technique that can be used to extract and concentrate analytes from a sample matrix before analysis by GC-MS.[8][10]

A generalized workflow for the analytical characterization of a substance like 3-MPEA is depicted in the following diagram.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Precursor recommendation for inorganic synthesis by machine learning materials similarity from scientific literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Precursor-directed biosynthesis of epothilone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis [mdpi.com]

- 9. Sensitive, rapid and easy analysis of three catecholamine metabolites in human urine and serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 3-Methoxyphenethylamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenethylamine (3-MPEA), a phenethylamine (B48288) derivative, is a compound of interest in various fields of chemical and pharmaceutical research. A comprehensive understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various conditions, is paramount for its effective use in experimental design, formulation development, and analytical method validation. This technical guide provides an in-depth overview of the known and predicted solubility and stability characteristics of 3-MPEA. It offers detailed experimental protocols for determining these properties and presents visual workflows to aid in the design and execution of these assessments. While specific quantitative data for 3-MPEA is limited in publicly available literature, this guide consolidates general principles and data from structurally related compounds to provide a robust framework for researchers.

Introduction to this compound (3-MPEA)

This compound, with the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol , belongs to the phenethylamine class of compounds.[1][2][3] Its structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group at the meta-position and an ethylamine (B1201723) side chain. The presence of the methoxy group is suggested to enhance its solubility and reactivity.[4] 3-MPEA is utilized in neuroscience research for its potential effects on neurotransmitter systems and serves as a precursor in the synthesis of various pharmaceuticals.[4]

Chemical Structure:

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Qualitative Solubility | Rationale / Notes |

| Polar Protic | Water | Sparingly soluble to soluble | The amine group can form hydrogen bonds with water. Solubility is expected to increase in acidic aqueous solutions due to the formation of the more soluble protonated amine salt. |

| Methanol (B129727) | Soluble | The polarity and hydrogen bonding capacity of methanol are favorable for dissolving 3-MPEA. | |

| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is a good solvent for many amines. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | Soluble | DMF is another versatile polar aprotic solvent. | |

| Acetonitrile (B52724) | Soluble | Acetonitrile is a common solvent in chromatography and is likely to dissolve 3-MPEA. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | A synthesis procedure for a derivative of 3-MPEA mentions its dissolution in dichloromethane, indicating good solubility.[5] |

| Toluene | Likely soluble | The aromatic ring of 3-MPEA should confer some solubility in aromatic solvents like toluene. | |

| Hexane (B92381) | Likely sparingly soluble to insoluble | As a non-polar aliphatic solvent, hexane is generally a poor solvent for polar compounds like amines. |

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7] For phenethylamines, degradation can occur through oxidation, hydrolysis (at pH extremes), and photolysis. The presence of the methoxy group in 3-MPEA may influence its stability profile compared to unsubstituted phenethylamine.

Table 2: Typical Forced Degradation Conditions for Stability Assessment

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Hydrolysis of the methoxy group (unlikely under mild conditions), or other acid-catalyzed reactions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Base-catalyzed degradation. |

| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the amine group or the aromatic ring. |

| Thermal Degradation | Dry heat (e.g., 80-120 °C) or in solution | General thermal decomposition. Studies on other amines have shown that organic solvents can increase the rate of thermal degradation compared to aqueous solutions.[8] |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation, potentially leading to dimerization or oxidation. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of 3-MPEA in various solvents using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-MPEA to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 3-MPEA of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of 3-MPEA in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of 3-MPEA in that solvent at the specified temperature.

-

Protocol for Stability-Indicating Method Development and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies to assess the stability of 3-MPEA.

Part A: Stability-Indicating HPLC Method Development

-

Initial Method Scouting:

-

Select a suitable HPLC column (e.g., C18).

-

Develop an initial mobile phase gradient using a combination of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Set the detector wavelength based on the UV spectrum of 3-MPEA.

-

-

Forced Degradation Sample Preparation:

-

Prepare solutions of 3-MPEA in the stress media as outlined in Table 2 (acid, base, peroxide, etc.).

-

Expose the solutions to the respective stress conditions for a defined period.

-

At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them with the mobile phase.

-

For photostability, expose both the solid drug and a solution to light according to ICH Q1B guidelines.

-

-

Method Optimization:

-

Inject the stressed samples into the HPLC system.

-

Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent 3-MPEA peak and all degradation product peaks.

-

The method is considered "stability-indicating" if it can resolve all degradation products from the parent peak and from each other.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Part B: Stability Assessment

-

Long-Term and Accelerated Stability Studies:

-

Prepare solutions of 3-MPEA in the desired solvents.

-

Store the solutions under various conditions (e.g., refrigerated, room temperature, elevated temperature, protected from light, exposed to light).

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution.

-

-

Analysis:

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Quantify the amount of 3-MPEA remaining and the amount of each degradation product formed.

-

-

Data Interpretation:

-

Plot the concentration of 3-MPEA as a function of time for each storage condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and the rate constants.

-

Identify the major degradation products and, if necessary, perform further analysis (e.g., LC-MS) for structural elucidation.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for Solubility Determination of 3-MPEA.

Caption: Workflow for Stability Testing of 3-MPEA.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative data for 3-MPEA is not extensively documented, the provided qualitative assessments, information on related compounds, and detailed experimental protocols offer a comprehensive framework for working with this compound. The successful application of the outlined methodologies will enable the generation of robust and reliable data, facilitating further research and development involving this compound. It is recommended that researchers perform their own detailed solubility and stability studies based on these protocols to obtain quantitative data specific to their experimental conditions and formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 3-Methoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-Methoxyphenethylamine (3-MPEA), a naturally occurring trace amine. This document synthesizes the available data on its receptor binding affinity, functional activity, and metabolic pathways. Due to the limited availability of exhaustive data for 3-MPEA, this guide also incorporates information on its structural isomer, 4-methoxyphenethylamine (B56431) (4-MPEA), and the parent compound, phenethylamine, to provide a broader context for its potential pharmacological activities. Detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized. This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound (3-MPEA) is a positional isomer of the methoxyphenethylamine class of compounds. It is a naturally occurring amine found in the human body and is a metabolite of dopamine (B1211576) and 3-methoxytyramine[1]. As a trace amine, it is presumed to interact with the trace amine-associated receptors (TAARs), particularly TAAR1. The pharmacological profile of 3-MPEA is not as extensively characterized as other phenethylamines, necessitating a thorough compilation and analysis of the existing literature to guide future research and development efforts.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)ethan-1-amine | [2][3] |

| Synonyms | 3-MPEA, meta-Methoxyphenethylamine | [2] |

| CAS Number | 2039-67-0 | [3][4][5] |

| Molecular Formula | C₉H₁₃NO | [3][4] |

| Molecular Weight | 151.21 g/mol | [4][5] |

| Appearance | Liquid | [5] |

| Boiling Point | 118-119 °C at 6 mmHg | [5] |

| Density | 1.038 g/mL at 25 °C | [5] |

| SMILES | COC1=CC=CC(=C1)CCN | [2] |

| InChIKey | WJBMRZAHTUFBGE-UHFFFAOYSA-N | [2][4] |

Pharmacology

The primary pharmacological target of 3-MPEA identified to date is the human trace amine-associated receptor 1 (TAAR1). Its interactions with other major neurotransmitter receptors and transporters appear to be significantly weaker.

Receptor Binding and Functional Activity

3-MPEA exhibits partial agonist activity at the human TAAR1. In contrast, its affinity for serotonin (B10506) receptors is very low[2]. Comprehensive data on its binding to a wider array of receptors is currently lacking in the public domain. For comparative purposes, data for the related compound 4-methoxyphenethylamine (4-MPEA) is also presented.

Table 1: Functional Activity of this compound at Human TAAR1

| Receptor | Assay Type | Parameter | Value | Reference |

| hTAAR1 | cAMP Accumulation | EC₅₀ | 1444 nM | [2] |

| hTAAR1 | cAMP Accumulation | Eₘₐₓ | 73% | [2] |

Table 2: Receptor Affinity of this compound

| Receptor/Site | Assay Type | Parameter | Value (nM) | Notes | Reference |

| Serotonin Receptors | Rat Stomach Fundus Strip (Functional Assay) | A₂ | 1290 | Indicates very low affinity | [2] |

Table 3: Comparative Receptor and Transporter Activity of 4-Methoxyphenethylamine (4-MPEA)

| Receptor/Transporter | Assay Type | Parameter | Value (nM) | Notes | Reference |

| hTAAR1 | cAMP Accumulation | EC₅₀ | 5980 | Very low potency partial agonist | [6] |

| Serotonin Receptors | Rat Stomach Fundus Strip (Functional Assay) | A₂ | 7940 | Very low affinity | [6] |

| Serotonin Transporter (SERT) | Releasing Agent Assay | - | Potent | In vitro | [6] |

| Norepinephrine Transporter (NET) | Releasing Agent Assay | - | Potent | In vitro | [6] |

| Dopamine Transporter (DAT) | Reuptake Inhibition | - | Very Weak | In vitro | [6] |

Signaling Pathways

As a partial agonist at TAAR1, 3-MPEA is expected to activate the Gαs protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

In Vivo Pharmacology

There is a notable absence of published in vivo studies specifically investigating the behavioral and physiological effects of this compound in animal models. Research on its structural isomer, 4-MPEA, has shown that it can produce catalepsy, catatonia, and a hypokinetic rigid syndrome in animals[6].

Metabolism and Pharmacokinetics

The primary metabolite of this compound is reported to be 3-hydroxymethylphenethylamine (3HMPEA)[1]. Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for 3-MPEA have not been extensively characterized in the literature. It is anticipated that, like other phenethylamines, it is a substrate for monoamine oxidase (MAO)[6].

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a test compound, such as 3-MPEA, to a specific receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes or tissue homogenate expressing the receptor of interest.

-

Radiolabeled ligand specific for the target receptor.

-

Unlabeled competing ligand (for non-specific binding).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in an appropriate buffer and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the final membrane suspension.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand.

-

Competitive Binding: Membrane preparation + radioligand + varying concentrations of 3-MPEA.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 3-MPEA to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

TAAR1 Functional Assay (cAMP Accumulation)

This protocol describes a method to determine the functional agonistic activity of 3-MPEA at the TAAR1 receptor by measuring intracellular cAMP accumulation.

Materials:

-

HEK293 cells stably or transiently expressing human TAAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS).

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA, BRET).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Culture and Seeding: Culture HEK293-hTAAR1 cells and seed them into 96-well plates. Allow cells to adhere overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

-

Compound Addition: Add varying concentrations of 3-MPEA to the wells. Include a positive control (e.g., a known TAAR1 agonist) and a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of 3-MPEA. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a trace amine with demonstrated partial agonist activity at the human TAAR1 receptor and low affinity for serotonin receptors. Its pharmacological profile suggests a potential role in neuromodulation through the TAAR1 signaling pathway. However, a comprehensive understanding of its interaction with a broader range of CNS targets, its in vivo effects, and its pharmacokinetic properties is currently limited. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for further research into the pharmacological and therapeutic potential of this and related compounds. Future studies should focus on generating a complete receptor and transporter binding profile, elucidating its metabolic fate, and characterizing its behavioral and physiological effects in vivo.

References

- 1. This compound | 2039-67-0 | FM37992 | Biosynth [biosynth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 3-甲氧基苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]

The Neurochemical Profile of 3-Methoxyphenethylamine (3-MPEA): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) compound with limited but specific neurochemical activity. This technical guide provides a comprehensive review of the current scientific understanding of 3-MPEA's effects on the central nervous system. The available data, primarily from in vitro studies, indicates that 3-MPEA's principal mechanism of action is as a partial agonist at the human trace amine-associated receptor 1 (TAAR1). Its interaction with other key neurochemical targets, such as monoamine transporters and classical neurotransmitter receptors, appears to be minimal. This document summarizes the quantitative data on receptor affinity, details relevant experimental methodologies, and visualizes the known signaling pathway associated with its primary molecular target. Due to the limited research specifically on 3-MPEA, this guide also draws upon data from related methoxyphenethylamine analogs to provide a broader context for its potential neuropharmacological profile.

Introduction

This compound (3-MPEA) is a positional isomer of other methoxyphenethylamines and belongs to the broader class of phenethylamine compounds, which includes a wide range of psychoactive substances and endogenous neurotransmitters.[1][2] While the effects of 3-MPEA in humans have not been documented, its structural similarity to other pharmacologically active amines necessitates a thorough investigation of its neurochemical properties.[1] This guide aims to consolidate the existing scientific data on 3-MPEA to inform future research and drug development efforts.

Quantitative Neurochemical Data

The primary neurochemical characteristic of 3-MPEA identified to date is its activity at the human trace amine-associated receptor 1 (TAAR1). It exhibits low affinity for serotonin (B10506) receptors.[1] The available quantitative data is summarized in the table below.

| Molecular Target | Assay Type | Species | Value | Unit | Efficacy (Emax) | Reference |

| Human Trace Amine-Associated Receptor 1 (TAAR1) | Functional Assay | Human | 1,444 | EC50 (nM) | 73% | [1] |

| Serotonin Receptors | Functional Assay (Rat Stomach Fundus) | Rat | 1,290 | A2 (nM) | Not Reported | [1] |

Table 1: Receptor Interaction Profile of 3-MPEA

Known Signaling Pathways

3-MPEA's primary documented interaction is with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR).[1][3] Upon agonist binding, TAAR1 can couple to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the mobilization of intracellular calcium.[3]

Caption: TAAR1 signaling cascade initiated by 3-MPEA.

Experimental Methodologies

The limited data on 3-MPEA necessitates a review of standard experimental protocols used to characterize such compounds. These methodologies would be essential for any further investigation into the neurochemical effects of 3-MPEA.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor.[4]

-

Objective: To quantify the binding affinity (Ki or IC50) of 3-MPEA at various neurochemical targets.

-

General Protocol:

-

Tissue/Cell Preparation: Homogenize brain tissue or cultured cells expressing the receptor of interest.

-

Radioligand Incubation: Incubate the membrane preparation with a specific radiolabeled ligand that is known to bind to the target receptor.

-

Competition: Add increasing concentrations of the unlabeled test compound (3-MPEA) to compete with the radioligand for binding.

-

Separation: Separate the bound from the unbound radioligand, typically through rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand by the test compound to calculate the IC50, which can then be converted to the inhibition constant (Ki).

-

Caption: General workflow for a competitive receptor binding assay.

Neurotransmitter Release Assays

These assays measure the ability of a compound to evoke the release of neurotransmitters from neurons or synaptosomes.[5][6]

-

Objective: To determine if 3-MPEA acts as a neurotransmitter releasing agent for dopamine, serotonin, or norepinephrine.

-

General Protocol (using synaptosomes):

-

Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific brain regions (e.g., striatum, cortex).

-

Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

Washing: Wash the synaptosomes to remove excess unincorporated radiolabel.

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with a physiological buffer.

-

Compound Application: Introduce 3-MPEA into the perfusion buffer at various concentrations.

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

-

Data Analysis: Calculate the percentage of total neurotransmitter released in response to 3-MPEA.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. TAAR1 - Wikipedia [en.wikipedia.org]

- 4. Can thermodynamic measurements of receptor binding yield information on drug affinity and efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular analysis of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of 3-Methoxyphenethylamine on Serotonin and Dopamine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) derivative with a structural resemblance to endogenous monoamine neurotransmitters. This technical guide provides a comprehensive overview of the current understanding of 3-MPEA's interaction with serotonin (B10506) and dopamine (B1211576) pathways. While comprehensive data on its receptor binding profile is still emerging, existing studies indicate a primary interaction with the trace amine-associated receptor 1 (TAAR1) and a low affinity for certain serotonin receptors. This document summarizes the available quantitative data, details relevant experimental protocols for its pharmacological characterization, and presents signaling pathway and workflow diagrams to facilitate further research and drug development efforts. The structural similarity of 3-MPEA to known neuromodulators suggests its potential to influence monoaminergic systems, warranting deeper investigation into its therapeutic and pharmacological properties.

Introduction

This compound (3-MPEA) is a positional isomer of other methoxyphenethylamine compounds and is recognized for its potential to modulate neurotransmitter systems.[1] Its structural similarity to monoamine neurotransmitters has prompted investigations into its effects on serotonin and dopamine pathways, which are critical in the regulation of mood, cognition, and various neurological processes.[2] This guide synthesizes the current knowledge on 3-MPEA's pharmacology, with a focus on its interactions with key receptors and pathways.

Quantitative Pharmacological Data

The available quantitative data for 3-MPEA's interaction with serotonin and dopamine-related receptors is limited. The following tables summarize the key findings from in vitro studies. It is important to note that a comprehensive binding affinity profile (Ki values) across a wide range of serotonin and dopamine receptor subtypes has not been extensively published.

Table 1: Functional Activity of this compound

| Target | Assay Type | Species | Parameter | Value | Reference |

| Human TAAR1 | Functional Assay | Human | EC50 | 1,444 nM | [3] |

| Human TAAR1 | Functional Assay | Human | Emax | 73% | [3] |

Table 2: Serotonin Receptor Affinity of this compound

| Target | Assay Type | Species | Parameter | Value | Reference |

| Serotonin Receptors | Rat Stomach Fundus Strip | Rat | A2 | 1,290 nM | [3] |

The A2 value represents the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. In this context, it is used to quantify the low-affinity interaction of 3-MPEA at serotonin receptors in this tissue preparation.

Signaling Pathways

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

3-MPEA has been identified as a partial agonist of the human trace amine-associated receptor 1 (TAAR1).[3] TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation, can couple to Gs and Gα13 proteins.[4][5] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).[6] The Gα13 pathway can lead to the activation of RhoA.[5] TAAR1 activation can modulate the function of monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), and can form heterodimers with dopamine receptors, suggesting a complex interplay in the modulation of dopaminergic and serotonergic systems.[2][6]

Experimental Protocols

The following sections detail generalized experimental protocols that are standard in the pharmacological characterization of compounds like 3-MPEA.

Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Receptor Preparation:

-

Cell membranes expressing the target human serotonin or dopamine receptor subtype (e.g., 5-HT1A, 5-HT2A, D1, D2) are prepared from transfected cell lines (e.g., HEK293, CHO) or from specific brain regions of rodents.

-

The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, the receptor membrane preparation is incubated with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) at a concentration close to its Kd.

-

A range of concentrations of the unlabeled test compound (3-MPEA) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

TAAR1 Functional Assay (cAMP Measurement)

This protocol measures the ability of a compound to activate TAAR1 and induce the production of cAMP.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are transiently or stably transfected with a plasmid encoding human TAAR1.

-

Cells are seeded in 96-well plates and grown to an appropriate confluency.

-

-

Assay Procedure:

-

The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are incubated with varying concentrations of the test compound (3-MPEA).

-

A known TAAR1 agonist (e.g., β-phenylethylamine) is used as a positive control.

-

-

cAMP Quantification:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

The concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal efficacy relative to the positive control) are determined using non-linear regression.

-

Rat Stomach Fundus Strip Assay

This is a classic pharmacological preparation used to assess the activity of compounds at serotonin receptors, particularly those mediating smooth muscle contraction.[7][8] The serotonin receptors in the rat stomach fundus are now known to be predominantly of the 5-HT2B subtype.[9]

Methodology:

-

Tissue Preparation:

-

Assay Procedure:

-

The tissue is allowed to equilibrate under a constant tension.

-

Cumulative concentration-response curves are generated for a standard agonist (e.g., serotonin).

-

To determine the antagonist properties of a test compound, the tissue is pre-incubated with a fixed concentration of the compound (3-MPEA) before generating a new concentration-response curve for the agonist.

-

-

Data Analysis:

-

The antagonistic potency is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. The A2 value is the antilog of the pA2.

-

In Vitro Monoamine Release Assay

This assay determines whether a compound can induce the release of monoamines from presynaptic nerve terminals.

Methodology:

-

Preparation of Brain Tissue:

-

Brain regions rich in dopamine or serotonin terminals (e.g., striatum, prefrontal cortex) are dissected from rats.

-

The tissue can be prepared as acute brain slices or synaptosomes (isolated nerve terminals).[12]

-

-

Loading with Radiolabeled Neurotransmitter:

-

The tissue preparation is incubated with a radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) to allow for its uptake into the nerve terminals.

-

-

Superfusion and Release Measurement:

-

The loaded tissue is placed in a superfusion chamber and continuously perfused with a physiological buffer to establish a stable baseline of spontaneous neurotransmitter release.

-

The tissue is then exposed to various concentrations of the test compound (3-MPEA). A known monoamine releaser, such as amphetamine, is used as a positive control.[13][14]

-

Fractions of the superfusate are collected at regular intervals.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity in each collected fraction is measured by liquid scintillation counting.

-

The release of the radiolabeled monoamine is expressed as a percentage of the total tissue content of radioactivity. The concentration-dependent effects of the test compound are then plotted and analyzed.

-

Discussion and Future Directions

The current pharmacological profile of 3-MPEA indicates that it is a low-potency partial agonist at TAAR1 and has a weak affinity for serotonin receptors, likely the 5-HT2B subtype, as suggested by the rat stomach fundus assay. The activation of TAAR1 by 3-MPEA is a key finding, as TAAR1 is known to modulate the activity of dopamine and serotonin transporters.[15] This suggests an indirect mechanism by which 3-MPEA could influence dopaminergic and serotonergic neurotransmission.

To provide a more complete picture of 3-MPEA's role, future research should focus on:

-

Comprehensive Receptor Screening: Determining the binding affinities (Ki) of 3-MPEA across a full panel of human recombinant serotonin (5-HT1, 5-HT2, etc.) and dopamine (D1-D5) receptor subtypes is crucial.

-

Monoamine Transporter Affinity: Quantifying the affinity of 3-MPEA for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET) will clarify its potential as a reuptake inhibitor or releasing agent.

-

In Vivo Studies: Microdialysis studies in rodents are needed to measure the real-time effects of 3-MPEA administration on extracellular levels of dopamine and serotonin in key brain regions like the prefrontal cortex and striatum.

-

Functional Assays at Serotonin and Dopamine Receptors: Beyond binding affinity, determining the functional activity (agonist, antagonist, or inverse agonist) of 3-MPEA at various serotonin and dopamine receptors will provide a more complete understanding of its pharmacological effects.

Conclusion

This compound represents an interesting pharmacological tool for probing the complexities of monoaminergic systems. Its activity at TAAR1 provides a clear mechanism for potential modulation of serotonin and dopamine pathways. However, a significant gap in our understanding remains due to the lack of comprehensive receptor binding and in vivo data. The experimental protocols outlined in this guide provide a roadmap for future investigations that will be essential to fully elucidate the therapeutic and pharmacological potential of 3-MPEA and related compounds. The continued exploration of such molecules is vital for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Further evidence that the serotonin receptor in the rat stomach fundus is not 5HT1A or 5HT1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. TAAR1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A SENSITIVE METHOD FOR THE ASSAY OF 5-HYDROXYTRYPTAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. 5-HT2B receptor signaling in the rat stomach fundus: dependence on calcium influx, calcium release and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sensitivity differences to 5-HT and carbachol in subsections of the isolated rat stomach fundus strip: an improved preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine releasing agent [medbox.iiab.me]

- 14. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Structural and Functional Analysis of 3-Methoxyphenethylamine (3-MPEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract